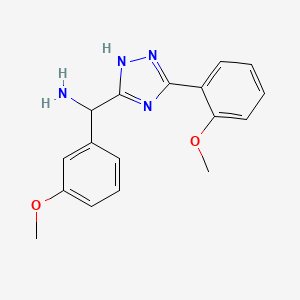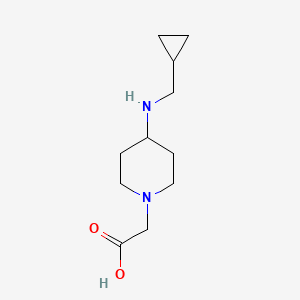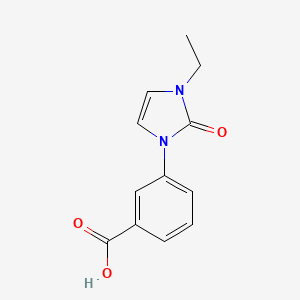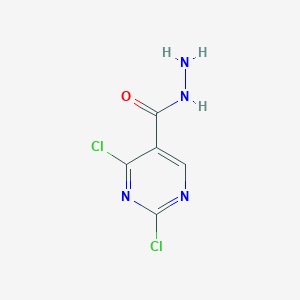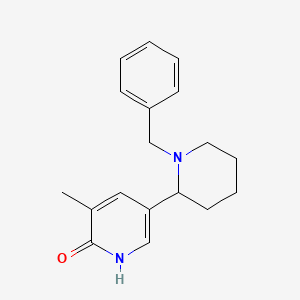
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles under copper catalysis . This reaction is known for its synthetic simplicity, good functional group tolerance, and gram-scale applicability.
Analyse Chemischer Reaktionen
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine has numerous applications in scientific research. This compound can be used in the synthesis of pharmacologically active decorated six-membered diazines, which have a wide range of therapeutic applications .
Wirkmechanismus
The mechanism of action of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These properties make this compound a potential candidate for the development of neuroprotective and anti-inflammatory agents.
Vergleich Mit ähnlichen Verbindungen
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound, such as its specific pharmacological activities, make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
6-butyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H19N3O/c1-4-5-6-9-7-10(12)14-11(13-9)8(2)15-3/h7-8H,4-6H2,1-3H3,(H2,12,13,14) |
InChI-Schlüssel |
WYTILRYMVOUJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NC(=N1)C(C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



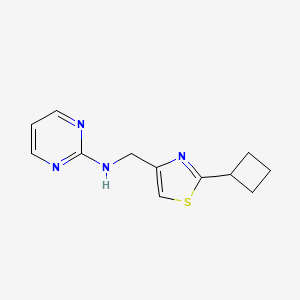

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

